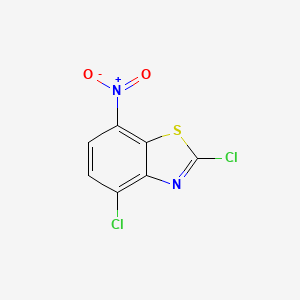

2,4-dichloro-7-nitro-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-7-nitro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2S/c8-3-1-2-4(11(12)13)6-5(3)10-7(9)14-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTLBRHYORVOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])SC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 2,4 Dichloro 7 Nitro 1,3 Benzothiazole

Foundational Cyclization Reactions for the 1,3-Benzothiazole Core

The synthesis of the 1,3-benzothiazole scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed since its discovery. mdpi.comresearchgate.net This bicyclic system, comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as a versatile intermediate in various chemical industries. nih.govnih.gov

Classical Approaches to Benzothiazole (B30560) Ring Formation

The most prevalent and traditional method for constructing the benzothiazole core involves the condensation reaction of a 2-aminothiophenol (B119425) with a variety of carbonyl-containing compounds. nih.govbohrium.com This approach is highly versatile, allowing for the introduction of different substituents at the 2-position of the benzothiazole ring. Key classical methods include:

Condensation with Aldehydes and Ketones: The reaction of 2-aminothiophenol with aldehydes or ketones is a direct route to 2-substituted benzothiazoles. mdpi.comnih.gov This reaction can be facilitated by various catalysts and conditions, ranging from acid catalysis to refluxing in solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Reaction with Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and anhydrides readily react with 2-aminothiophenols to form the corresponding 2-substituted benzothiazoles. nih.govwikipedia.org For instance, the reaction with acid chlorides is a direct and effective method for this transformation. wikipedia.org Microwave irradiation in the presence of catalysts like P₄S₁₀ has been shown to efficiently promote the condensation with fatty acids in a solvent-free manner. nih.gov

Jacobsen Cyclization: This method involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249) in an alkaline medium to yield 2-phenylbenzothiazoles. researchgate.net It is a highly effective strategy, particularly for creating specific substitution patterns on the benzene ring of the benzothiazole core. researchgate.netresearchgate.net

Reaction of Anilines with Sulfur Reagents: Substituted anilines can be converted to benzothiazoles by reacting them with a thiocyanate (B1210189) source, such as potassium thiocyanate (KSCN), often in the presence of an acid and an oxidizing agent like bromine. researchgate.netindexcopernicus.com

These foundational reactions provide a robust toolkit for chemists to assemble the core benzothiazole structure, which can then be further functionalized.

Strategic Incorporation of Halogen and Nitro Functionalities

The introduction of halogen and nitro groups onto the benzothiazole ring is critical for synthesizing the target compound, 2,4-dichloro-7-nitro-1,3-benzothiazole. This can be achieved through two primary strategies: using pre-functionalized precursors or by direct functionalization of the benzothiazole ring.

Use of Substituted Precursors: The most direct approach involves starting the cyclization process with an aniline (B41778) or 2-aminothiophenol that already contains the desired chloro and nitro substituents. For example, the cyclization of a substituted arylthiourea using bromine in chloroform (B151607) is a known method for producing substituted 2-aminobenzothiazoles. scholarsresearchlibrary.com Specifically, starting with a precursor like 3-chloro-4-nitro-aniline allows for the direct incorporation of these groups into the final benzothiazole structure. rjptonline.org Similarly, 2-amino-4-chlorobenzothiazole (B128024) can be synthesized from the corresponding substituted aniline. scholarsresearchlibrary.com

Direct Halogenation and Nitration: While often leading to mixtures of isomers, direct electrophilic substitution on the benzothiazole ring is another viable strategy. Halogenation, for instance, can be achieved using N-halosuccinimides. mdpi.com Nitration of the benzothiazole ring system can also be performed, although the position of substitution is directed by the existing groups on the ring. For example, nitration of 4-bromo-2,1,3-benzothiadiazole (B1270332) (an isomer of benzothiazole) with nitric acid is a known reaction. mdpi.com

The choice of strategy depends on the availability of starting materials and the desired regioselectivity of the final product. For a complex substitution pattern like that in this compound, using a heavily substituted precursor is often the more controlled and efficient route.

Targeted Synthetic Procedures for this compound

While a specific, one-pot synthesis for this compound is not extensively documented in readily available literature, a plausible multi-step pathway can be constructed based on established benzothiazole chemistry. The molecular formula for this compound is C₇H₂Cl₂N₂O₂S. chembk.com

Precursor Selection and Starting Material Derivations

The logical starting point for the synthesis of this compound would be a commercially available or readily synthesized, highly substituted aniline derivative. A potential precursor is 3-chloro-4-nitroaniline (B181195) .

A proposed synthetic sequence could be:

Thiocyanation: Reaction of 3-chloro-4-nitroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid. This step introduces the sulfur atom and initiates the formation of the thiazole ring. rjptonline.org

Cyclization: The intermediate formed undergoes cyclization to yield a 2-amino-6-chloro-5-nitro-benzothiazole.

Sandmeyer-type Reactions: The amino group at the 2-position can then be replaced with a chloro group. This is a common transformation in heterocyclic chemistry.

Additional Chlorination: A final chlorination step would be necessary to introduce the second chlorine atom at the 4-position. The specific conditions for this step would need to be carefully selected to achieve the desired regiochemistry.

Alternatively, starting with a dichlorinated aniline, such as 3,5-dichloroaniline , followed by nitration and then conversion to the benzothiazole, represents another possible route.

Optimized Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of the final product, each step of the proposed synthesis would require careful optimization. Drawing from general benzothiazole synthesis, several strategies can be employed:

Catalysis: Copper-based catalysts have been shown to be effective in the formation of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. nih.gov For cyclization steps involving C-S bond formation, palladium catalysts are also frequently used. indexcopernicus.com

Reaction Medium: The choice of solvent is crucial. While traditional syntheses often use solvents like chloroform or acetic acid, modern approaches explore more benign alternatives like ethanol (B145695) or even water. nih.govbohrium.comrsc.org

Temperature and Reaction Time: Microwave-assisted synthesis has emerged as a powerful tool to reduce reaction times from hours to minutes and often improves yields. nih.govresearchgate.net For the proposed nitration and chlorination steps, controlling the temperature is critical to manage selectivity and prevent over-reaction.

Oxidants: In syntheses starting from anilines and a sulfur source, an oxidant is required for the cyclization. Bromine is a classical choice, but greener alternatives like H₂O₂/HCl have been successfully used. nih.gov

An interactive table summarizing potential optimization parameters is provided below.

| Reaction Step | Catalyst/Reagent | Solvent | Conditions | Potential Outcome |

| Cyclization | Bromine/KSCN | Glacial Acetic Acid | Controlled Temp. | Formation of aminonitrochlorobenzothiazole rjptonline.org |

| Cyclization | H₂O₂/HCl | Ethanol | Room Temperature | Greener, high-yield alternative nih.gov |

| C-S Coupling | Cu(I) or Pd(II) | Dioxane | Mild Conditions | Efficient intramolecular cyclization nih.govindexcopernicus.com |

| General | Microwave Irradiation | Various | 5-30 min | Reduced reaction time, improved yield researchgate.net |

Advanced and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including benzothiazoles, to minimize environmental impact. bohrium.comairo.co.in These advanced methods focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Key sustainable strategies applicable to the synthesis of this compound include:

Catalyst-Free Synthesis: Some benzothiazole syntheses can be achieved at room temperature in sustainable solvents like ethanol without the need for a catalyst, offering high atom economy and no toxic waste from catalyst separation. bohrium.com

Use of Green Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with water, ethanol, or ionic liquids is a major focus of green chemistry. airo.co.in Water, in particular, has been used successfully for the cyclization of 2-aminothiophenols. rsc.org

Photocatalysis: Visible-light-driven reactions, often employing photoredox catalysts, provide a mild and environmentally friendly way to conduct transformations like C-S bond formation via radical cyclization of thioanilides. mdpi.comresearchgate.net

Nanocatalysis: The use of nanocatalysts offers advantages such as high efficiency, selectivity, and the potential for catalyst recycling, which aligns with green chemistry principles. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot) reduces the need for purification of intermediates, saving time, solvents, and resources. nih.gov

By integrating these advanced and sustainable methods, the synthesis of complex molecules like this compound can be made more efficient and environmentally responsible.

Synthetic Strategies for the Benzothiazole Core: A Focus on Modern Methodologies

The synthesis of benzothiazole derivatives is a cornerstone of heterocyclic chemistry, driven by their wide-ranging applications. While specific preparative routes for this compound are not extensively detailed in publicly accessible scientific literature, the methodologies for constructing the core benzothiazole ring are well-established and continuously evolving. This article explores modern synthetic techniques that are applied to the broader class of benzothiazole compounds, providing a framework for the potential synthesis of specifically substituted derivatives like this compound.

1 Green Chemistry Principles in Benzothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to minimize environmental impact. These methods focus on the use of non-toxic solvents, solvent-free reactions, and catalyst-free conditions.

Solvent-Free and Catalyst-Free Synthesis: A significant advancement in green synthesis is the development of solvent- and catalyst-free methods. For instance, 2-substituted benzothiazoles can be prepared by the condensation of 2-aminothiophenols with various aldehydes at room temperature without any catalyst. nih.gov This approach offers high atom economy, produces products with nearly quantitative yields, and avoids toxic waste formation. nih.gov The use of elemental sulfur as a traceless oxidizing agent in the solvent-free and catalyst-free synthesis of benzazoles from alkylamines and o-mercaptan anilines represents another remarkably simple and green method.

Another eco-friendly approach involves using glycerol (B35011), a biodegradable and non-toxic solvent, for the synthesis of benzothiazole derivatives. nih.gov Reactions carried out in glycerol under microwave irradiation can proceed without a catalyst, offering both economic and environmental advantages. nih.gov

Aqueous Media Synthesis: Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 2-substituted benzothiazoles has been successfully achieved in aqueous media. For example, the condensation of 2-aminothiophenol with aldehydes can be performed in water, which can be a potential solvent for this transformation using certain catalysts. psu.edu

The following table summarizes various green chemistry approaches for the synthesis of benzothiazole derivatives.

| Reactants | Conditions | Key Features | Yields |

| 2-Aminothiophenol, Aldehydes | Room Temperature, Solvent-Free, Catalyst-Free | High atom economy, no toxic waste, simple work-up | High |

| 2-Aminothiophenol, Aldehydes | Glycerol, Microwave Irradiation | Biodegradable solvent, catalyst-free | Good |

| 2-Aminothiophenol, Aldehydes | Water, Catalyst | Eco-friendly solvent | Good |

| Aromatic Amines, Aliphatic Amines, Sulfur | Catalyst- and Additive-Free, DMSO (as oxidant) | Readily available materials, environmentally friendly | Moderate to Good |

2 Catalytic Methods and Their Mechanistic Implications

Catalysis plays a pivotal role in the synthesis of benzothiazoles, offering pathways that are often more efficient and selective. Both metal-free and transition-metal-catalyzed methods have been extensively developed.

Metal-Free Catalysis: Metal-free catalytic systems are gaining traction as they avoid the cost and toxicity associated with heavy metals. Brønsted acids have been used to catalyze the cyclization of 2-amino thiophenols with β-diketones under oxidant- and metal-free conditions to yield 2-substituted benzothiazoles. google.com

Iodine, an inexpensive and readily available element, can act as a catalyst in the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines. nih.gov This reaction proceeds via the formation of a benzothiourea intermediate followed by an intramolecular cross-dehydrogenative coupling, using oxygen as the oxidant. nih.gov This method is advantageous as it eliminates the need for transition-metal catalysts and hazardous oxidants. nih.gov

Visible light has also been employed to promote the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes without the need for a metal catalyst or other additives, proceeding through a proposed radical mechanism. chembk.com A photocatalyst- and transition-metal-free dehalogenative cyclization of ortho-halothiobenzanilides under visible light also provides an efficient route to 2-aryl benzothiazoles. google.com

Transition Metal Catalysis: Transition metals like copper, palladium, and nickel are highly effective catalysts for forming the benzothiazole ring. Copper-catalyzed methods are common, including the condensation of 2-aminobenzenethiols with nitriles. google.com A copper-catalyzed three-component reaction of 2-iodoanilines, benzyl (B1604629) chlorides, and elemental sulfur in water also provides an efficient route to 2-substituted benzothiazoles.

Palladium-catalyzed reactions often involve the intramolecular cyclization of thiobenzanilides through C-H functionalization. These reactions can be enhanced by co-catalysts like copper(I) and additives such as tetrabutylammonium (B224687) bromide (Bu4NBr) to achieve high yields.

Nickel salts have emerged as a cheaper and less toxic alternative to palladium for catalyzing the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles.

Mechanistic Implications: The mechanisms of these catalytic reactions are diverse. Transition-metal-catalyzed reactions often involve an oxidative addition of the catalyst to a substrate, followed by intramolecular cyclization and reductive elimination to regenerate the catalyst. For instance, in the palladium-catalyzed cyclization of thiobenzanilides, the proposed mechanism involves the activation of a C-H bond on the aniline ring, followed by the formation of a C-S bond. Metal-free, iodine-catalyzed reactions can proceed through the in-situ formation of a benzothiourea, which then undergoes an intramolecular dehydrogenative coupling. nih.gov

| Catalyst System | Reactants | Reaction Type | Key Mechanistic Step |

| Iodine/O₂ | Isothiocyanatobenzenes, Amines | Cascade Reaction | Intramolecular cross-dehydrogenative coupling |

| Visible Light | 2-Aminothiophenols, Aldehydes | Photochemical Cyclization | Radical mechanism via diaryldisulfide intermediates |

| Palladium(II)/Copper(I) | Thiobenzanilides | C-H Functionalization/Intramolecular Cyclization | Palladium-catalyzed C-H activation and C-S bond formation |

| Nickel(II) salts | N-arylthioureas | Oxidative Cyclization | Ni-catalyzed intramolecular oxidative coupling |

| Copper salts | 2-Aminobenzenethiols, Nitriles | Condensation/Cyclization | Copper-catalyzed C-N bond formation |

3 Microwave-Assisted and Ultrasound-Mediated Synthesis

To accelerate reaction rates and improve yields, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to benzothiazole synthesis. These techniques often align with green chemistry principles by reducing reaction times and energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically shorten reaction times from hours to minutes. The synthesis of benzothiazoles from 2-aminothiophenol and aldehydes can be completed in a few minutes under microwave conditions, often with improved yields compared to conventional heating. This method has been performed under solvent-free conditions or using green solvents like ethanol or glycerol. nih.gov For example, the condensation of 2-aminothiophenol with various fatty acids to produce 2-substituted benzothiazoles has been achieved in 3-4 minutes under microwave irradiation in a solvent-free system using P₄S₁₀ as a catalyst.

Ultrasound-Mediated Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high-pressure and high-temperature spots. This technique has been used for the efficient and eco-friendly synthesis of benzothiazole derivatives, often at room temperature. A notable advantage is the ability to conduct these reactions under solvent- and catalyst-free conditions. For instance, the reaction between various benzaldehydes and 2-aminothiophenol under ultrasonic probe irradiation can produce benzothiazole derivatives in moderate to good yields within 20 minutes at room temperature. In other protocols, catalysts like sulfated tungstate (B81510) or ammonium (B1175870) acetate (B1210297) have been used in conjunction with ultrasound to achieve excellent yields in short reaction times. psu.edu

| Energy Source | Reactants | Conditions | Reaction Time | Yields |

| Microwave Irradiation | 2-Amino-6-substituted benzothiazoles, Benzaldehyde | Anhydrous ethanol, 160W | 1-1.5 min | Good |

| Microwave Irradiation | 2-Aminothiophenol, Fatty Acids | Solvent-free, P₄S₁₀ catalyst | 3-4 min | High |

| Ultrasound Irradiation | 2-Aminothiophenol, Benzaldehydes | Solvent-free, Catalyst-free, Room Temperature | ~20 min | Moderate-Good |

| Ultrasound Irradiation | 2-Aminobenzothiazole, Aldehydes, Malononitrile | Ethanol, Ammonium acetate, Room Temperature | 10-15 min | Excellent |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 7 Nitro 1,3 Benzothiazole

Nucleophilic Substitution Reactions at the Chloro-Substituted Positions

The chlorine atoms at positions 2 and 4 of the benzothiazole (B30560) ring are susceptible to nucleophilic aromatic substitution (SNAr). The rate and regioselectivity of these reactions are dictated by the electronic nature of the benzothiazole ring, which is significantly influenced by the electron-withdrawing nitro group at the 7-position, and the inherent reactivity of the attacking nucleophile.

Reactivity Profiles with Various Nucleophiles (e.g., oxygen, nitrogen, sulfur, carbon-based)

The electron-deficient nature of the benzothiazole ring in 2,4-dichloro-7-nitro-1,3-benzothiazole, enhanced by the nitro group, facilitates attack by a wide range of nucleophiles.

Oxygen Nucleophiles: Alkoxides and phenoxides are expected to readily displace the chloro substituents to form the corresponding ethers. The reaction typically proceeds under basic conditions to generate the more potent nucleophilic alkoxide or phenoxide ion.

Nitrogen Nucleophiles: Primary and secondary amines, both aliphatic and aromatic, are effective nucleophiles in SNAr reactions with activated aryl halides. Reactions with amines would lead to the formation of substituted aminobenzothiazoles. Studies on similar heterocyclic systems, such as 2,4-dichloroquinazolines, show that a variety of amine nucleophiles, including anilines and benzylamines, readily participate in such substitutions. nih.gov

Sulfur Nucleophiles: Thiolates are excellent nucleophiles for SNAr reactions and would react with this compound to yield thioethers. Research on the reaction of 2-mercaptobenzothiazole (B37678) with various halo-nitro-aromatics demonstrates the facility of this type of substitution. lew.ro

Carbon-Based Nucleophiles: While less common, stabilized carbanions derived from active methylene (B1212753) compounds can also act as nucleophiles in SNAr reactions, leading to the formation of new carbon-carbon bonds.

The general reactivity of nucleophiles in SNAr reactions follows the order: Thiolates > Amines > Alkoxides.

Table 1: Predicted Reactivity of Nucleophiles with this compound

| Nucleophile Type | Example | Predicted Product Type |

| Oxygen-based | Sodium methoxide (B1231860) (NaOCH₃) | Methoxybenzothiazole derivative |

| Nitrogen-based | Aniline (B41778) (C₆H₅NH₂) | Phenylaminobenzothiazole derivative |

| Sulfur-based | Sodium thiophenoxide (NaSPh) | Phenylthiobenzothiazole derivative |

| Carbon-based | Diethyl malonate anion | Benzothiazolylmalonic ester derivative |

Regioselectivity and Chemo-selectivity in Halogen Displacement

In a molecule with two potential leaving groups, such as this compound, the site of nucleophilic attack is a critical aspect of its reactivity. The regioselectivity is primarily governed by the relative stability of the Meisenheimer complex intermediate formed upon nucleophilic attack at each position.

The electron-withdrawing nitro group at position 7 will exert its activating effect on both the C2 and C4 positions. However, the position para to the nitro group (C4) is generally more activated towards nucleophilic attack than the ortho position (C2 is ortho to the nitrogen of the thiazole (B1198619) ring and meta to the nitro group in terms of the benzene (B151609) ring). Therefore, it is predicted that nucleophilic attack will preferentially occur at the C4 position.

Studies on analogous systems, such as 3,5-dichloropyrazines with an electron-withdrawing group, show a preference for nucleophilic attack at the position that allows for better stabilization of the negative charge in the intermediate. researchgate.net In the case of 2,4-dichloroquinazolines, substitution consistently occurs at the 4-position. nih.gov

Chemo-selectivity, the preferential reaction of one functional group over another, would also be a factor. Given the high electrophilicity of the chloro-substituted carbons, nucleophilic substitution is expected to be the dominant reaction pathway under nucleophilic conditions, likely proceeding before any transformation of the nitro group.

Transformations Involving the Nitro Functional Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction.

Reduction Pathways to Amino and Other Nitrogen-Containing Derivatives

The nitro group of this compound can be reduced to an amino group, which is a key transformation for creating new derivatives. This reduction can be achieved using various reagents. Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also commonly used for the reduction of nitro groups.

The reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. Under controlled conditions, it is sometimes possible to isolate these intermediates.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product |

| H₂, Pd/C | Methanol or Ethanol (B145695), room temp. | Amino derivative |

| Fe, HCl | Reflux | Amino derivative |

| SnCl₂·2H₂O | Ethanol, reflux | Amino derivative |

| Na₂S₂O₄ | Aqueous solution | Amino derivative |

Stability and Reactivity of the Nitro Group within the Benzothiazole System

The nitro group is a strong electron-withdrawing group and is generally stable under a range of reaction conditions. Its presence deactivates the benzene ring towards electrophilic attack while activating it towards nucleophilic attack, as discussed previously. The stability of the nitro group allows for a variety of chemical transformations to be carried out on other parts of the molecule without affecting it. However, under strongly basic conditions or in the presence of powerful nucleophiles, displacement of the nitro group can sometimes occur, although this is less common than halogen displacement.

Electrophilic and Radical Reactions of the Benzothiazole Ring

While the electron-withdrawing nature of the nitro and chloro substituents deactivates the benzothiazole ring towards electrophilic aromatic substitution (SEAr), these reactions are not entirely precluded. wikipedia.orgresearchgate.net Under harsh conditions (e.g., high temperatures, strong superacids), electrophilic substitution might be forced. The directing effects of the existing substituents would guide the position of any incoming electrophile. The nitro group is a meta-director, while the chloro and the thiazole ring itself have more complex directing effects. Predicting the outcome of such a reaction would require careful consideration of the interplay of these electronic influences.

Derivatization Strategies and Functionalization of the Benzothiazole Scaffold

The functionalization of the benzothiazole core is a significant area of research due to the wide range of biological and material science applications of its derivatives. nih.govbenthamscience.com The presence of two reactive chloro substituents and an activating nitro group makes this compound a versatile precursor for a variety of novel analogues.

The primary strategy for the derivatization of this compound involves the nucleophilic aromatic substitution (SNAr) of its chlorine atoms. The benzothiazole ring is inherently electron-deficient, and this property is significantly amplified by the potent electron-withdrawing effect of the 7-nitro group. This activation facilitates the displacement of the chloro groups by a wide array of nucleophiles.

The two chlorine atoms are located at distinct positions: C2 on the thiazole ring and C4 on the benzene ring. The chlorine at the C2 position is part of a heteroaromatic system and is analogous to the halogen in 2-halopyridines, making it highly susceptible to nucleophilic attack. The chlorine at the C4 position is activated by the para-nitro group (relative to the C7 position), also priming it for substitution. The relative reactivity of these two positions would depend on the specific reaction conditions and the nature of the incoming nucleophile, allowing for potential regioselective synthesis.

It is plausible that sequential substitution can be achieved, where one chlorine atom is replaced under milder conditions, followed by the replacement of the second under more forcing conditions or with a more powerful nucleophile. nih.gov This stepwise approach would allow for the synthesis of dissymmetrically substituted benzothiazoles.

Plausible Derivatization Reactions:

Amination: Reaction with primary or secondary amines (e.g., alkylamines, anilines, piperidine) would yield the corresponding 2,4-diamino-7-nitro-1,3-benzothiazole derivatives or monosubstituted intermediates.

Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides would lead to the formation of ether derivatives.

Thiolation: Reactions with thiols or thiolates (e.g., sodium thiophenoxide) would produce thioether analogues. These sulfur-containing derivatives are common in medicinal chemistry. nih.gov

The table below illustrates potential derivatives synthesized from this compound based on common nucleophilic substitution reactions.

| Nucleophile (Nu-H) | Potential Product | Class of Derivative |

| Piperidine | 2,4-di(piperidin-1-yl)-7-nitro-1,3-benzothiazole | Diamine |

| Sodium Methoxide | 2,4-dimethoxy-7-nitro-1,3-benzothiazole | Diether |

| Thiophenol | 2,4-bis(phenylthio)-7-nitro-1,3-benzothiazole | Dithioether |

| Hydrazine | 2,4-dihydrazinyl-7-nitro-1,3-benzothiazole | Dihydrazine |

The reactivity of the benzothiazole scaffold is highly dependent on the electronic nature of its substituents. scirp.orgmdpi.com In the case of derivatives of this compound, a clear structure-reactivity relationship can be established.

The initial substitution of one chlorine atom will modulate the reactivity of the second.

Withdrawing Group Effect: Conversely, if the substituent introduced is electron-withdrawing, the electrophilicity of the benzothiazole ring would be maintained or even enhanced, facilitating the second substitution.

Computational studies on various benzothiazole derivatives have shown that substituents significantly influence the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For instance, studies on other substituted benzothiazoles have shown that the presence of strongly electron-withdrawing groups like trifluoromethyl (-CF3) can lower the LUMO energy and decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity towards nucleophiles. mdpi.com Similarly, the powerful electron-withdrawing nitro group in this compound results in a low-lying LUMO, making it highly electrophilic and reactive.

The following table, based on general principles observed in computational studies of related heterocycles, illustrates the expected qualitative impact of a primary substituent (R) on the reactivity of a secondary leaving group (Lg) on the same ring.

| Primary Substituent (R) | Electronic Effect | HOMO-LUMO Gap (ΔE) | Reactivity of Second Leaving Group (Lg) |

| -NH2 | Electron Donating | Increased | Decreased |

| -OCH3 | Electron Donating | Increased | Decreased |

| -Cl | Electron Withdrawing | Unchanged/Slightly Decreased | Unchanged/Slightly Increased |

| -CN | Electron Withdrawing | Decreased | Increased |

Kinetic and Mechanistic Studies of this compound Transformations

The transformations of this compound are expected to proceed via the classical nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com

Mechanism Steps:

Addition of the Nucleophile: The nucleophile attacks one of the carbon atoms bearing a chlorine atom (C2 or C4), leading to the formation of a tetrahedral intermediate. The negative charge is delocalized over the aromatic system and onto the nitro group, which is crucial for the stabilization of this complex. The formation of this intermediate is typically the rate-determining step of the reaction. mdpi.com

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substitution product.

Kinetic studies of SNAr reactions on similar activated chloro-heterocyclic compounds have consistently shown that these reactions follow second-order kinetics, being first order in the substrate and first order in the nucleophile. zenodo.org

Rate = k [Benzothiazole] [Nucleophile]

The rate of reaction is influenced by several factors:

Nucleophilicity: Stronger nucleophiles will react faster.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are known to accelerate SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus enhancing its nucleophilicity.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

Experimental design methods, such as those used in studying the reaction of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), a structurally related compound, can be employed to optimize reaction conditions like temperature, pH, and reaction time for efficient synthesis. scispace.com

The table below presents hypothetical relative rate constants for the reaction of a generic substrate like this compound with various nucleophiles, based on established nucleophilicity trends.

| Nucleophile | Solvent | Relative Rate Constant (krel) |

| Piperidine | DMSO | High |

| Morpholine | DMSO | Medium |

| Aniline | DMSO | Low |

| Sodium Methoxide | Methanol | High |

| Phenol (with base) | DMF | Medium |

Spectroscopic and Solid State Structural Characterization of 2,4 Dichloro 7 Nitro 1,3 Benzothiazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For a molecule like 2,4-dichloro-7-nitro-1,3-benzothiazole, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Comprehensive Structure Assignment

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two adjacent protons (H-5 and H-6) on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitro group and the chlorine atom, as well as the heterocyclic thiazole (B1198619) ring. The coupling between these adjacent protons would result in two doublets, with a coupling constant typical for ortho-aromatic protons.

The ¹³C NMR spectrum would display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts would be predicted based on the substitution pattern. Carbons attached to electronegative atoms (like chlorine and nitrogen) or those in the heterocyclic ring would appear at characteristic chemical shifts. For instance, the carbon atom at position 2, situated between the nitrogen and sulfur atoms and bonded to a chlorine atom, would likely be found at a significant downfield shift. nih.gov Similarly, carbons C-4 and C-7, directly bonded to a chlorine and a nitro group respectively, would also be deshielded.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To confirm the assignments made from 1D NMR spectra, a suite of 2D NMR experiments would be utilized.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. psu.edu For this compound, a cross-peak would be observed between the signals of H-5 and H-6, confirming their adjacent positions. psu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. psu.edu It would definitively link the proton signals for H-5 and H-6 to their corresponding carbon signals, C-5 and C-6.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Identification of Key Functional Groups and Molecular Fingerprinting

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would be expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=N stretching vibration of the thiazole ring would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-Cl stretching vibrations would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations and the symmetric stretch of the nitro group often give strong Raman signals.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₂Cl₂N₂O₂S), the calculated exact mass is 247.9214 g/mol . HRMS analysis would be used to confirm this exact mass, thereby verifying the elemental composition of the molecule. The isotopic pattern of the molecular ion would also be characteristic, showing the presence of two chlorine atoms (with their ³⁵Cl and ³⁷Cl isotopes) and one sulfur atom (with its ³²S, ³³S, and ³⁴S isotopes), providing further confirmation of the molecular formula. Analysis of the fragmentation patterns in the mass spectrum could reveal the loss of moieties such as NO₂, Cl, or the cleavage of the thiazole ring, offering additional structural insights.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights.

No published studies detailing the tandem mass spectrometry (MS/MS) analysis of this compound were located. Consequently, information regarding its fragmentation pathways, including the characteristic losses of fragments such as chlorine radicals (Cl•), nitrogen dioxide (NO₂), or the cleavage of the thiazole ring, remains uncharacterized in the scientific literature. Without experimental data, a table of fragment ions and their relative abundances cannot be constructed.

Electronic Spectroscopy (UV-Vis) for Photophysical and Electronic Properties.

There is no available literature reporting the experimental electronic absorption spectrum (UV-Vis) of this compound in various solvents. As a result, key photophysical properties such as the maximum absorption wavelengths (λmax), molar absorptivity coefficients (ε), and the nature of electronic transitions (e.g., π→π, n→π) have not been documented. Data on how solvent polarity might affect these properties through solvatochromic shifts is also unavailable.

X-ray Crystallography for Precise Solid-State Structure Determination.

A search of crystallographic databases and the broader scientific literature yielded no results for the crystal structure of this compound. The synthesis of single crystals suitable for X-ray diffraction has not been reported, or the data has not been deposited in public repositories.

Single-Crystal X-ray Diffraction for Conformational and Intermolecular Interaction Analysis.

As no single-crystal X-ray diffraction studies have been published, there is no experimental data on the solid-state conformation of the molecule. Therefore, critical structural details remain unknown, including:

Precise bond lengths and angles.

The planarity or torsion angles of the bicyclic benzothiazole (B30560) system.

The orientation of the nitro group relative to the aromatic ring.

The nature of any intermolecular interactions in the crystal lattice, such as halogen bonding, π-π stacking, or other non-covalent forces that dictate the crystal packing.

Without these crystallographic findings, a data table of crystal parameters and bond lengths cannot be generated.

Computational and Theoretical Investigations of 2,4 Dichloro 7 Nitro 1,3 Benzothiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the electronic distribution and predict the most stable three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. proteobiojournal.com It is particularly effective for determining the ground-state geometry and energy of chemical systems. proteobiojournal.com For 2,4-dichloro-7-nitro-1,3-benzothiazole, DFT calculations, often using a functional like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with a suitable basis set (e.g., 6-31G(d)), would be employed to perform a full geometry optimization. proteobiojournal.comnih.gov

This process, known as energy minimization, finds the lowest energy conformation of the molecule. The calculation would likely predict a nearly planar structure for the fused benzothiazole (B30560) ring system. The presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups would influence the bond lengths and angles within the benzene (B151609) portion of the molecule compared to an unsubstituted benzothiazole. For instance, the C-N bond of the nitro group and the C-Cl bonds are expected to exhibit lengths typical for such functional groups on an aromatic ring.

Table 1: Illustrative Predicted Geometric Parameters for this compound

| Parameter | Predicted Value (Å) | Description |

| C4-Cl | ~1.74 | Bond length of the chlorine atom at position 4 |

| C2-Cl | ~1.73 | Bond length of the chlorine atom at position 2 |

| C7-N | ~1.48 | Bond length between the benzene ring and the nitro group |

| N-O (nitro) | ~1.22 | Bond length within the nitro group |

Note: The values in this table are hypothetical and illustrative of typical results from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. proteobiojournal.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

For this compound, the presence of three strong electron-withdrawing groups (two chloro, one nitro) is expected to significantly lower the energy of the LUMO, making the molecule a potent electron acceptor. The HOMO would likely be distributed over the benzothiazole ring system, while the LUMO is expected to be localized significantly around the nitro group and the chlorinated carbon atoms. This distribution facilitates nucleophilic attack on the aromatic ring. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and electronic excitation properties.

Table 2: Conceptual Frontier Molecular Orbital Energies

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Expected Reactivity |

| 1,3-Benzothiazole (Reference) | ~ -6.5 | ~ -1.0 | ~ 5.5 | Low |

| This compound | Lower (~ -7.2) | Much Lower (~ -3.5) | Smaller (~ 3.7) | High (Good electrophile) |

Note: The energy values are conceptual and for illustrative purposes to show the effect of substituents.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict how a molecule will interact with other charged species. Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack.

The ESP map of this compound would be expected to show a significant region of negative potential (red) around the oxygen atoms of the nitro group, as well as on the nitrogen atom of the thiazole (B1198619) ring. Conversely, the hydrogen atom on the benzene ring and the areas around the carbon atoms bonded to the chlorine and nitro groups would likely exhibit a positive potential (blue). This charge polarization highlights the electrophilic nature of the aromatic ring, making it a target for nucleophiles.

Prediction and Validation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which can then be used to validate theoretical models against experimental data or to aid in the identification of a synthesized compound.

DFT calculations are routinely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman). nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the NMR spectrum. Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be determined. nih.gov

For this compound, a theoretical ¹H NMR spectrum would predict a single signal for the proton at the 5-position, likely shifted downfield due to the influence of the adjacent electron-withdrawing groups. The predicted ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the benzothiazole core. The calculated vibrational spectrum would show characteristic peaks for C-Cl stretching, N-O stretching of the nitro group, and various aromatic C-C and C-H bending and stretching modes. These predicted spectra serve as a powerful tool for structural confirmation.

Reaction Pathway Analysis and Transition State Modeling

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. mdpi.com This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. A key aspect of this analysis is the identification and characterization of transition states—the highest energy point along the reaction coordinate.

For this compound, a likely reaction to be modeled is nucleophilic aromatic substitution (SₙAr). The presence of the powerful electron-withdrawing 7-nitro group strongly activates the ring towards attack by nucleophiles. Computational modeling could be used to compare the activation energies for nucleophilic substitution at the C2 versus the C4 position. It is generally expected that the C4 position would be more activated due to resonance stabilization of the intermediate (a Meisenheimer-like complex) by the nitro group. By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed, providing critical insights into the reaction mechanism and selectivity. longdom.org

Theoretical Elucidation of Reaction Mechanisms for this compound Transformations.

The elucidation of reaction mechanisms for a molecule like this compound would heavily rely on quantum chemical calculations. Density Functional Theory (DFT) is a powerful and widely used method for studying the electronic structure of molecules and predicting their reactivity. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed.

Key aspects that would be investigated include:

Nucleophilic Aromatic Substitution (SNAr): Given the presence of two chlorine atoms and a nitro group, which are strong electron-withdrawing groups, the benzothiazole ring is activated towards nucleophilic attack. Theoretical calculations would identify the most likely sites for substitution and the energy barriers associated with the reaction.

Reaction Energetics: The enthalpy and Gibbs free energy changes for potential transformations would be calculated to determine the thermodynamic feasibility of different reaction pathways.

Transition State Analysis: The geometry and vibrational frequencies of transition states would be calculated to confirm that they represent the true energy maxima along the reaction coordinate. This information is crucial for understanding the kinetics of the reaction.

For instance, in studies of other benzothiazole derivatives, DFT calculations have been successfully used to analyze their thermodynamic and chemical properties, providing insights into their stability and reactivity. nih.gov

Molecular Modeling and Simulation Studies.

Molecular modeling and simulation are indispensable tools for predicting how a molecule will interact with its environment at an atomic level. These techniques are particularly valuable in the early stages of agrochemical research for screening potential candidates and understanding their mechanism of action.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of agrochemicals, this involves docking the this compound molecule into the active site of a target enzyme or protein from a pest or pathogen.

The primary goals of such simulations would be to:

Identify Potential Biological Targets: By docking the molecule against a library of known agrochemical targets, potential modes of action can be hypothesized.

Predict Binding Affinity: The docking score, an estimation of the binding free energy, can be used to rank the potency of the compound against different targets.

Analyze Binding Interactions: The specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the molecule and the protein's active site residues would be identified. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent derivatives.

While no specific docking studies on this compound have been reported, the general approach is well-established for other benzothiazole compounds, where docking simulations have been used to investigate their antimicrobial and anticancer activities. nih.gov

The solid-state properties of a compound are determined by how its molecules are arranged in the crystal lattice. Crystal structure prediction (CSP) is a computational field that aims to predict the crystal structure of a molecule from its chemical diagram alone.

For this compound, CSP would involve:

Generating a multitude of plausible crystal structures: This is achieved by systematically exploring different spatial arrangements and conformations of the molecule.

Ranking the generated structures based on their lattice energy: This allows for the identification of the most thermodynamically stable crystal forms.

Analyzing the predicted crystal packing: This includes examining intermolecular interactions, such as halogen bonds and π-π stacking, which govern the crystal's stability and physical properties.

The prediction of polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of CSP. Different polymorphs can have significantly different physical properties, such as solubility and melting point, which are important for the formulation and efficacy of agrochemicals. While the reliability of CSP has greatly improved, it remains a challenging area of research. nih.gov

Advanced Applications and Research Utility of 2,4 Dichloro 7 Nitro 1,3 Benzothiazole Scaffolds

Role as a Synthetic Building Block in Complex Heterocyclic Chemistry

The inherent reactivity of the 2,4-dichloro-7-nitro-1,3-benzothiazole scaffold makes it a versatile building block in organic synthesis. The presence of two chlorine atoms and a nitro group on the benzothiazole (B30560) core provides multiple sites for chemical modification, enabling the construction of a wide array of complex heterocyclic structures.

Precursor for Advanced Organic Intermediates

The this compound molecule serves as a valuable precursor for a variety of advanced organic intermediates. The chlorine atoms on the benzothiazole ring are susceptible to nucleophilic aromatic substitution reactions, allowing for their replacement with a range of other functional groups. This reactivity is fundamental to its utility in synthetic chemistry.

A closely related compound, 4-chloro-7-nitro-2,1,3-benzothiadiazole, demonstrates this principle effectively. It can be synthesized and subsequently used in nucleophilic aromatic substitution reactions to create new derivatives. nih.gov For instance, the chloro group can be displaced by amines or other nucleophiles to introduce new functionalities. nih.gov This process is a key step in the synthesis of more complex molecules, where the benzothiazole core acts as a central scaffold. The electron-withdrawing nature of the nitro group further activates the ring system towards such nucleophilic attacks, facilitating these transformations.

The synthesis of derivatives often involves a multi-step process. For example, the synthesis of certain functionalized nitrobenzothiadiazoles starts with commercially available precursors which are then subjected to a series of reactions including nitration and nucleophilic substitution to yield the desired complex intermediates. nih.gov

Synthesis of Diverse Substituted Benzothiazole Libraries

The ability to perform sequential and selective substitution reactions on the this compound core allows for the generation of diverse libraries of substituted benzothiazole derivatives. nih.gov This is particularly valuable in medicinal chemistry and drug discovery, where the synthesis of a large number of related compounds is often required for screening and optimization of biological activity. nih.govresearchgate.netrsc.org

The general strategy involves the stepwise replacement of the chloro groups with different nucleophiles. This approach can be used to introduce a variety of substituents, leading to a library of compounds with diverse chemical and physical properties. The synthesis of C-2-substituted benzothiazoles is a well-established area of research, with numerous methods available for the functionalization of the benzothiazole ring. nih.gov These methods include one-pot multicomponent reactions and the functionalization of the pre-existing benzothiazole motif. nih.gov

Applications in Materials Science and Organic Functional Materials

The unique electronic and photophysical properties of benzothiazole derivatives make them attractive candidates for applications in materials science. The this compound scaffold, with its combination of electron-withdrawing and reactive groups, is a promising platform for the design of novel organic functional materials.

Development of Fluorescent Probes and Organic Dyes

Benzothiazole derivatives are widely recognized for their fluorescent properties and are used in the development of fluorescent probes and dyes. researchgate.netmdpi.com The this compound core can be functionalized to create molecules with specific photophysical characteristics, such as large Stokes shifts and high quantum yields.

The general approach involves the substitution of the chloro groups with electron-donating groups to create a "push-pull" system within the molecule. This intramolecular charge transfer (ICT) character is often responsible for the observed fluorescence. For example, functionalized nitrobenzothiadiazoles have been synthesized and studied as embedded fluorescent probes. nih.gov These probes can be incorporated into larger molecules, such as peptides, to study their structure and function. nih.gov The specific substitution pattern on the benzothiazole ring allows for the fine-tuning of the fluorescence emission wavelength.

Components in Organic Electronic Devices (e.g., OLEDs, OPVs)

Benzothiazole derivatives have shown promise as components in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net Their electron-accepting properties and ability to form stable, ordered structures make them suitable for use as electron-transporting or emissive materials. researchgate.net

The incorporation of electron-donating and electron-accepting groups within a π-conjugated system can enhance the photophysical properties of the material, which is a key consideration in the design of efficient OLEDs. researchgate.net Theoretical studies on new benzothiazole derivatives have been conducted to understand the relationship between their structure and properties for OLED applications. researchgate.net While specific research on this compound in this context is limited, the general class of benzothiazole-based materials continues to be an active area of investigation for organic electronics.

Design of Chemo-sensors and Sensing Materials

The reactivity of the this compound scaffold also makes it a candidate for the development of chemosensors. The principle behind a chemosensor is the interaction of the sensing molecule with a specific analyte, which results in a detectable signal, often a change in color or fluorescence.

The chloro groups on the benzothiazole ring can be replaced with specific recognition moieties that can selectively bind to a target analyte. For instance, new structural hybrids of benzofuroxan (B160326) and benzothiazole derivatives have been synthesized through nucleophilic aromatic substitution for potential sensing applications. nih.gov The reaction of 2-mercaptobenzothiazole (B37678) with halo-nitro-aromatics to yield sulfides is another example of creating new materials with potential sensing capabilities. lew.ro Although direct applications of this compound as a chemosensor are not widely documented, the synthetic versatility of the platform suggests its potential in creating tailored sensing materials for various analytes.

Research in Agrochemicals and Veterinary Science

The benzothiazole scaffold, a fundamental structure in many bioactive molecules, has been a subject of investigation in agrochemical and veterinary science due to its diverse biological activities. benthamscience.com The specific arrangement of chloro and nitro substituents on the this compound core suggests a potential for tailored activity in these fields.

Exploration as Herbicidal and Insecticidal Agents

Benzothiazole derivatives are recognized for their wide range of biological activities, making them important heterocyclic structures in agrochemical research. researchgate.net Research into derivatives containing chloro and nitro substitutions, similar to the title compound, has demonstrated notable insecticidal properties.

A study investigating the toxicity of various chlorobenzothiazole and nitrobenzothiazole derivatives against the 4th instar larvae of the cotton leafworm, Spodoptera littoralis, revealed significant insecticidal potential. researchgate.net The research highlighted that specific substitutions on the benzothiazole ring are crucial for the compound's efficacy. For instance, a derivative featuring a 6-chlorobenzothiazole moiety was found to be highly toxic to the larvae. researchgate.net Another compound incorporating a 6-nitrobenzothiazole (B29876) structure also showed high toxicity. researchgate.net The antifeedant activity of these newly synthesized compounds was also evaluated against S. littoralis larvae using a leaf dip method. researchgate.net

The following table summarizes the insecticidal activity of selected benzothiazole derivatives against S. littoralis larvae, demonstrating the impact of different functional groups on toxicity.

| Compound ID | Derivative Class | LC50 Value (ppm) |

| Compound 1 | Benzothiazole-Dihydropyridine | 191.10 |

| Compound 4 | 6-chlorobenzothiazole | 34.02 |

| Compound 5 | 6-nitrobenzothiazole | 35.29 |

This table presents the median lethal concentration (LC50) required to kill 50% of the 4th instar larvae population of S. littoralis. A lower LC50 value indicates higher toxicity. Data sourced from a 2024 study on chlorobenzothiazole and nitrobenzothiazole derivatives. researchgate.net

Evaluation as Anti-Microbial or Anti-Fungal Agents for Plant Protection

The development of novel fungicides for plant protection is a critical area of agrochemical research, aimed at managing diseases caused by phytopathogenic fungi. nih.gov Benzothiazole and its derivatives have been explored as foundational structures for new anti-fungal agents. benthamscience.com The strategy often involves incorporating active chemical groups (toxophores) from known fungicides into new molecular frameworks to create compounds with enhanced or novel activities. nih.govresearchgate.net

This approach is used to combat a range of plant pathogens. Research has targeted fungi such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum with newly synthesized compounds. nih.govresearchgate.net In-vivo testing against pathogens like Alternaria brassicicola is a crucial step in evaluating the practical efficacy of these potential fungicides for crop protection. nih.govresearchgate.net

One mechanism of action for some plant protection compounds is the induction of systemic acquired resistance, which activates the plant's natural defense mechanisms against a broad spectrum of pathogens, including fungi and bacteria. nih.govresearchgate.net However, the effectiveness can vary, as some fungal genera like Fusarium may not respond to certain resistance inducers. nih.govresearchgate.net

Structure-Activity Relationship Studies in Non-Human Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal and agrochemical research, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For benzothiazole derivatives, SAR studies reveal that substitutions on the core ring structure are a primary determinant of their pharmacological or biological effects. benthamscience.com

Research has consistently shown that modifications at the C-2 and C-6 positions of the benzothiazole ring significantly influence the compound's activity. benthamscience.com This principle is central to the rational design of new agrochemicals. By understanding which functional groups at which positions enhance insecticidal or fungicidal properties, chemists can synthesize more potent and selective agents.

Modern computational methods, such as group-based quantitative structure-activity relationship (G-QSAR), are employed to analyze these relationships more deeply. chula.ac.th G-QSAR models correlate the biological activity with the physicochemical properties of specific molecular fragments or substituents. chula.ac.th This allows researchers to assess the effect of a particular region of the molecule, guiding the optimization of benzothiazole scaffolds for desired activities in non-human biological systems, such as insects or plant pathogens. chula.ac.th

Catalysis and Ligand Design

The benzothiazole framework is not only significant for its biological activities but also serves as a versatile scaffold in the field of coordination chemistry and catalysis. biointerfaceresearch.com Its structural properties make it an excellent candidate for the design of specialized ligands for metal-based catalysts.

Benzothiazole-Based Ligands for Metal-Mediated Transformations

The benzothiazole core is a valuable structural motif for creating ligands that can coordinate with transition metals to facilitate a wide range of chemical transformations. mdpi.comnih.gov The presence of both nitrogen and sulfur atoms in the heterocyclic ring provides active sites for binding with metal ions. biointerfaceresearch.com

These ligands are used to synthesize organometallic complexes with various metals, including ruthenium (Ru), osmium (Os), cobalt (Co), palladium (Pd), platinum (Pt), and nickel (Ni). biointerfaceresearch.comnih.gov A notable application is in the formation of half-sandwich transition metal scaffolds, which are known for their catalytic and biological activities. frontiersin.org

A common binding strategy involves a C,N-chelating motif, where the ligand binds to the metal center through the heterocyclic nitrogen atom and a carbon atom, often from an attached phenyl ring. nih.gov This chelation creates highly stable metallacycles. nih.gov Such complexes, for example those involving Ruthenium(II) and Osmium(II), have been synthesized and characterized for their potential applications, leveraging the stability and reactivity conferred by the benzothiazole-based ligand. nih.govfrontiersin.org These metal-mediated systems are employed to enhance the efficiency and selectivity of various chemical reactions. mdpi.com

Future Research Directions and Challenges for 2,4 Dichloro 7 Nitro 1,3 Benzothiazole

Development of Highly Efficient and Selective Synthetic Routes for Functionalization

A primary challenge in exploring the potential of 2,4-dichloro-7-nitro-1,3-benzothiazole is the development of methods for its precise functionalization. The two chloro substituents at the 2- and 4-positions, along with the C-H positions on the benzene (B151609) ring, offer multiple sites for modification. Future research should focus on creating a synthetic toolkit for selectively targeting these positions.

Modern synthetic strategies, which have been successfully applied to other benzothiazole (B30560) derivatives, could be adapted for this purpose. mdpi.comnih.gov Transition-metal-catalyzed cross-coupling reactions are a promising avenue for replacing the chlorine atoms with new functional groups. For instance, methods utilizing copper or palladium catalysts, which are effective for C-X bond formation on halo-anilines and related heterocycles, could be explored. mdpi.com

Furthermore, direct C-H functionalization has emerged as a powerful, atom-economical strategy for derivatizing heterocyclic cores. nih.gov Investigating regioselective C-H activation on the benzenoid ring of this compound, potentially directed by the existing substituents or through the use of specialized catalysts, would provide a direct route to novel analogues without the need for pre-functionalized starting materials. nih.gov The development of such selective reactions is crucial for systematically studying structure-activity relationships. nih.gov

Table 1: Potential Catalytic Systems for Selective Functionalization of the Benzothiazole Core

| Reaction Type | Potential Catalyst System | Target Site on Benzothiazole | Key Advantages | Reference |

|---|---|---|---|---|

| C-Cl Cross-Coupling | Palladium(0) or Copper(I) with specific ligands | C2 and C4 positions | High functional group tolerance, well-established reactivity. | mdpi.com |

| Direct C-H Arylation | Palladium(II) acetate (B1210297) | C5, C6 positions | Atom economy, avoids pre-functionalization. | nih.gov |

| C-H Borylation | Iridium-based catalysts | C5, C6 positions | Creates versatile boronate ester intermediates for further coupling. | nih.gov |

| Oxidative C-H/C-H Coupling | Ruthenium(III) chloride | Various | Direct coupling of two C-H bonds, increasing molecular complexity. | mdpi.com |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The electronic properties of this compound, dominated by the electron-withdrawing nitro group and the electronegative chlorine atoms, suggest that it could participate in unique chemical transformations. A key area for future research is the exploration of its unconventional reactivity.

For example, the electron-poor nature of the benzene ring could facilitate nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of the C4-chloro substituent by various nucleophiles. The viability and regioselectivity of such reactions warrant detailed investigation. Additionally, the potential for the molecule to form heteroaryne intermediates, similar to those observed for 2,1,3-benzothiadiazoles, presents an exciting frontier. nih.gov Generation of a benzothiazolyne from this compound could open pathways to complex, fused-ring systems through trapping with dienes or other reagents.

The amidine moiety within the thiazole (B1198619) ring is another reactive center. mdpi.com Research into its alkylation, acylation, and participation in cycloaddition reactions could lead to the synthesis of diverse heterocyclic systems with novel properties. mdpi.comnih.gov Understanding how the substituents on the benzene ring modulate the reactivity of this fragment is a critical research question.

Integration of Artificial Intelligence and Machine Learning in Rational Design and Property Prediction

The structural complexity and vast synthetic space of benzothiazole derivatives make them ideal candidates for the application of artificial intelligence (AI) and machine learning (ML). oxfordglobal.comresearchgate.net Future efforts should focus on building predictive models for this compound and its analogues.

Table 2: Application of AI/ML in the Design of Benzothiazole Derivatives

| AI/ML Application | Methodology | Predicted Property/Outcome | Potential Impact | Reference |

|---|---|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks (GNNs) | Photophysical properties (absorption/emission), electronic band gap, biological activity. | Prioritizes synthesis of high-potential compounds. | acs.orgnih.gov |

| Generative Design | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) | Novel molecular structures with optimized properties. | Explores new chemical space beyond intuitive design. | youtube.com |

| Reaction Prediction | Deep learning models trained on reaction databases | Optimal synthetic routes and reaction conditions. | Accelerates the synthesis of target molecules. | acm.org |

| Data Analysis | Massively multitask machine learning | Identification of complex structure-property relationships from large datasets. | Improves model accuracy and predictive power. | oxfordglobal.com |

Expansion of Non-Biological Applications in Emerging Technologies

While benzothiazoles are widely studied for their biological activity, the unique electronic structure of this compound makes it a compelling candidate for non-biological applications, particularly in materials science and electronics. nih.govnih.gov The combination of an electron-donating thiazole moiety with a heavily substituted, electron-deficient benzene ring creates a strong intramolecular donor-acceptor system.

This architecture is a hallmark of molecules used in:

Organic Light-Emitting Diodes (OLEDs): The compound could serve as a building block for emissive or charge-transport materials. Its derivatives could be tuned to emit light across the visible spectrum. nih.gov

Organic Solar Cells: Donor-acceptor molecules are central to organic photovoltaics. The electronic properties of this scaffold could be tailored to optimize light absorption and charge separation. nih.gov

Fluorescent Probes and Sensors: The fluorescence of benzothiazole derivatives is often sensitive to their local environment. mdpi.com Functionalized versions of this compound could be designed to detect specific analytes, such as metal ions or reactive oxygen species.

Future research must involve the synthesis of a library of derivatives and the systematic characterization of their photophysical and electronic properties to evaluate their suitability for these emerging technologies.

Addressing Scalability and Sustainability in the Production and Utilization of Complex Benzothiazole Derivatives

For any complex benzothiazole derivative to find practical application, particularly in materials science, its synthesis must be scalable and sustainable. airo.co.in Traditional multi-step synthetic routes often rely on harsh reagents, toxic solvents, and energy-intensive conditions, which are not environmentally or economically viable on a large scale. airo.co.inbohrium.com

A significant challenge is the integration of green chemistry principles into the production of this compound and its derivatives. nih.gov Future research should prioritize the development of eco-friendly synthetic protocols. benthamdirect.com This includes:

The use of safer, renewable, or recyclable solvents, such as water or ionic liquids. airo.co.inorgchemres.org

The development of highly efficient and recyclable catalysts to minimize waste. nih.gov

The adoption of energy-efficient reaction technologies, such as microwave-assisted synthesis or mechanochemistry. airo.co.inbohrium.com

Designing atom-economical reactions that maximize the incorporation of starting material atoms into the final product. mdpi.com

Addressing these scalability and sustainability challenges is not only an academic exercise but a prerequisite for the real-world implementation of any new technology based on this promising molecular scaffold. benthamdirect.com

Q & A

Q. What are the common synthetic routes for preparing 2,4-dichloro-7-nitro-1,3-benzothiazole, and what factors influence reaction yields?

- Methodological Answer : A widely used approach involves cyclization reactions starting with substituted hydrazine derivatives. For example, reacting 2-benzylidene-1-(6-chlorobenzo[d]thiazol-2-yl)hydrazine with iodobenzene diacetate in dichloromethane under reflux conditions yields benzothiazole derivatives . Key factors affecting yields include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalyst : Oxidizing agents like iodobenzene diacetate promote cyclization .

- Temperature : Reflux conditions (e.g., 18 hours at 80°C) are critical for complete conversion .

- Purification : Column chromatography (e.g., ethyl acetate/chloroform mixtures) and recrystallization (ethanol/water) improve purity .

Q. Which spectroscopic and structural characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing, dihedral angles between aromatic rings (e.g., 64.11° between benzene rings), and hydrogen-bonding networks .

- IR spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1575 cm⁻¹, C-Cl bonds at ~726 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., chlorine and nitro group integration) .

- Elemental analysis : Validates molecular formula (e.g., C₇H₃Cl₂N₂O₂S) by matching calculated and observed C/H/N/S percentages .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates .

- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residues using inert materials (e.g., vermiculite) .

- First aid : For exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Purity : Impurities ≥5% (e.g., unreacted hydrazine precursors) can skew bioassay results .

- Assay conditions : Standardize parameters (e.g., pH, temperature, cell lines) to ensure reproducibility .

- Structural analogs : Compare activities of derivatives (e.g., 7-chloro-3-phenylbenzo[4,5]thiazolo-triazole) to identify substituent effects .